molecular formula C6H13NO4S B13631658 Tert-butyl 2-sulfamoylacetate

Tert-butyl 2-sulfamoylacetate

Cat. No.: B13631658
M. Wt: 195.24 g/mol
InChI Key: SJOOHTWCROUAQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfamoylacetate: is an organic compound with the molecular formula C6H13NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the amino group is replaced by a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-sulfamoylacetate typically involves the reaction of tert-butyl bromoacetate with sulfamide under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-sulfamoylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-sulfamoylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-sulfamoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.

Comparison with Similar Compounds

    Tert-butyl acetate: A related compound used as a solvent and intermediate in organic synthesis.

    Sulfamoyl acetic acid: A precursor to various sulfonamide derivatives.

    Tert-butyl bromoacetate: A reagent used in the synthesis of tert-butyl 2-sulfamoylacetate.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and sulfamoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

tert-butyl 2-sulfamoylacetate

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10)

InChI Key

SJOOHTWCROUAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)N

Origin of Product

United States

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